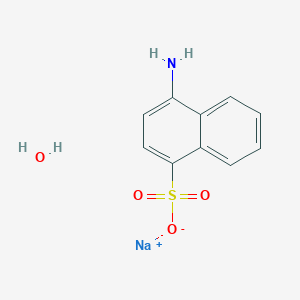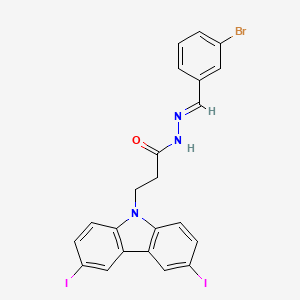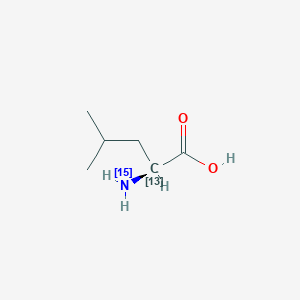
L-Leucine-2-13C,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine-2-13C,15N is a stable isotope-labeled compound of L-Leucine, an essential branched-chain amino acid (BCAA). This compound is specifically labeled with carbon-13 (13C) and nitrogen-15 (15N) at the second carbon and nitrogen positions, respectively. The molecular formula of this compound is (CH3)2CHCH213CH(15NH2)CO2H, and it has a molecular weight of 133.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-2-13C,15N involves the incorporation of stable isotopes into the L-Leucine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the use of labeled precursors such as 13C-labeled acetic acid and 15N-labeled ammonia in a series of chemical reactions to form this compound.
Biosynthesis: Utilizing microorganisms that can incorporate 13C and 15N isotopes from labeled substrates during their metabolic processes to produce this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing 13C and 15N-labeled substrates, allowing for the efficient incorporation of these isotopes into the L-Leucine molecule .
Chemical Reactions Analysis
Types of Reactions
L-Leucine-2-13C,15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides and esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and alcohols are used under acidic or basic conditions to form amides and esters
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and esters
Scientific Research Applications
L-Leucine-2-13C,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of leucine in various biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic fluxes.
Medicine: Utilized in clinical research to study amino acid metabolism in health and disease, including conditions such as cancer and metabolic disorders.
Industry: Applied in the production of labeled peptides and proteins for use in drug development and diagnostic assays
Mechanism of Action
L-Leucine-2-13C,15N exerts its effects by activating the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and autophagy. The labeled isotopes allow for precise tracking and quantification of leucine’s role in these processes, providing valuable insights into its molecular targets and pathways .
Comparison with Similar Compounds
L-Leucine-2-13C,15N is unique due to its specific labeling with 13C and 15N isotopes. Similar compounds include:
L-Leucine-13C6,15N: Labeled with 13C at all six carbon positions and 15N at the nitrogen position.
L-Isoleucine-13C6,15N: Labeled with 13C at all six carbon positions and 15N at the nitrogen position.
L-Leucine-13C6: Labeled with 13C at all six carbon positions
These compounds are used in similar applications but differ in their labeling patterns, which can influence their specific uses and the information they provide in research studies.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-4-methyl(213C)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,7+1 |
InChI Key |
ROHFNLRQFUQHCH-VZRCWKLKSA-N |
Isomeric SMILES |
CC(C)C[13C@@H](C(=O)O)[15NH2] |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


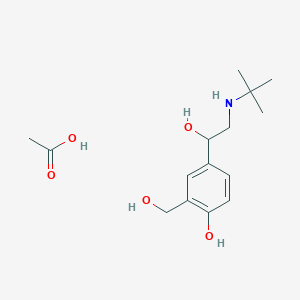
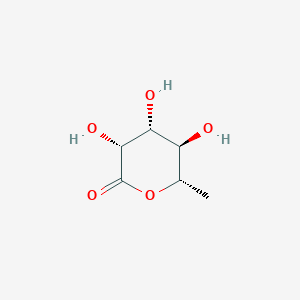



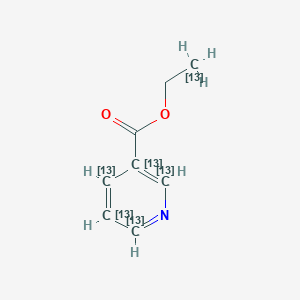
![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
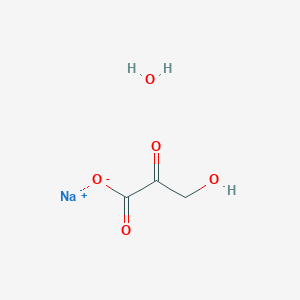
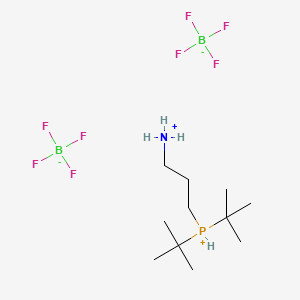
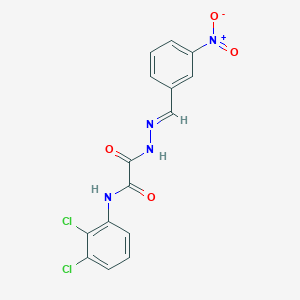
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
